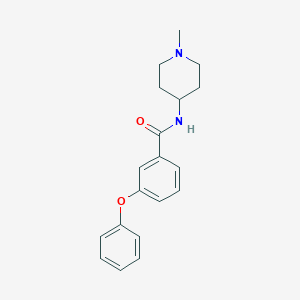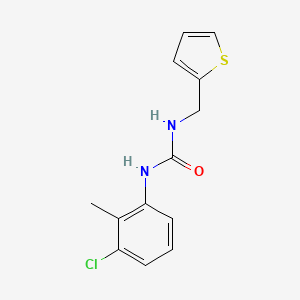
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. MPB is a selective antagonist for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival.
作用機序
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide is a selective antagonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane and is involved in the regulation of calcium signaling, neurotransmitter release, and cell survival. This compound binds to the sigma-1 receptor and inhibits its activity, which results in the modulation of the aforementioned cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes. It has been shown to modulate calcium signaling, which is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell survival. This compound has also been shown to modulate neurotransmitter release, which is involved in the regulation of various physiological processes, including mood, cognition, and behavior. Additionally, this compound has been shown to modulate cell survival, which is involved in various pathological conditions, including neurodegenerative diseases and cancer.
実験室実験の利点と制限
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist for the sigma-1 receptor, which allows for the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions. Additionally, this compound has been shown to be stable in various experimental conditions, which allows for its use in various in vitro and in vivo experiments. One limitation is that this compound has a relatively low affinity for the sigma-1 receptor, which may limit its effectiveness in certain experimental conditions.
将来の方向性
There are several future directions for the investigation of N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide. One direction is the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases and cancer. Additionally, the development of more potent and selective sigma-1 receptor antagonists may lead to the development of more effective pharmacological tools for the investigation of the sigma-1 receptor.
合成法
The synthesis of N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide involves the reaction of 3-phenoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-3-phenoxybenzamide has been used as a pharmacological tool in various scientific research studies. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has been used to investigate the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, depression, and addiction.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21-12-10-16(11-13-21)20-19(22)15-6-5-9-18(14-15)23-17-7-3-2-4-8-17/h2-9,14,16H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZJJVUCWIOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)
![N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride](/img/structure/B5326573.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)

![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
![4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5326590.png)
![5-[(butylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5326605.png)
![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5326623.png)